3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Description
This compound features a benzimidazole core linked via a propan-1-one chain to a 4-(2-fluorophenyl)piperazine moiety. The benzimidazole group is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors such as kinases and G-protein-coupled receptors (GPCRs). The 2-fluorophenyl substituent on the piperazine ring enhances lipophilicity and metabolic stability, while the piperazine itself improves solubility through hydrogen bonding.
Properties
Molecular Formula |
C20H21FN4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H21FN4O/c21-15-5-1-4-8-18(15)24-11-13-25(14-12-24)20(26)10-9-19-22-16-6-2-3-7-17(16)23-19/h1-8H,9-14H2,(H,22,23) |
InChI Key |
PEHPWOBDBSITEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to various biological receptors, making it a candidate for drug development.
Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anticancer Activity: Preliminary studies suggest that it may have anticancer properties, particularly against certain types of cancer cells.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Heterocyclic Core Variations: Replacement of benzimidazole with thiazole (e.g., 11a) or nitroimidazole (e.g., 5o) alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation or kinase inhibition compared to bulkier substituents .
Piperazine Substituents :
- 2-Fluorophenyl (target compound) vs. 3-trifluoromethylphenyl (BIA 3-335): Fluorine substituents improve bioavailability and blood-brain barrier penetration, while trifluoromethyl groups enhance hydrophobic interactions .
- 4-Fluorobenzyl () introduces steric bulk, possibly affecting receptor selectivity .
Linker and Functional Groups :
Biological Activity
The compound 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a member of the benzimidazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one can be represented as follows:
This compound features a benzimidazole moiety linked to a piperazine ring, which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Calcium Channel Modulation : The compound acts as a calcium antagonist, inhibiting calcium entry into cells, which affects cell signaling pathways and cellular metabolism.
- Protein Kinase Inhibition : It has been shown to inhibit protein kinase CK2, an important target in cancer therapy. Inhibition of CK2 leads to pro-apoptotic effects in cancer cells .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through CK2 inhibition. The effectiveness correlates with their lipophilicity and molecular structure .
Antibacterial and Antifungal Activity
In addition to antitumor effects, related benzimidazole compounds have shown antibacterial and antifungal activities. These compounds were evaluated against various strains, demonstrating promising results in inhibiting bacterial growth .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
